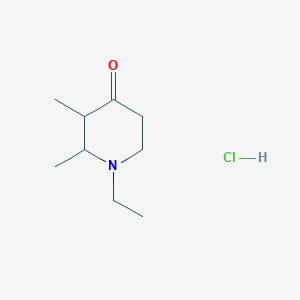

1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride

Description

Properties

IUPAC Name |

1-ethyl-2,3-dimethylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-4-10-6-5-9(11)7(2)8(10)3;/h7-8H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMNDZFUXBNNPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=O)C(C1C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Condensation for Core Structure Formation

The piperidin-4-one scaffold is typically synthesized via Mannich condensation, as demonstrated by Raghuvarman et al.. This one-pot reaction involves dicarboxylic acid esters, aromatic aldehydes, and ammonia or primary amines. For 1-ethyl-2,3-dimethylpiperidin-4-one, the reaction would require:

-

Ethyl glyoxylate as the dicarboxylic ester precursor.

-

Dimethylamine or methylamine for N-alkylation.

-

Ammonia to facilitate cyclization.

The reaction proceeds at 60–80°C in ethanol, yielding 2,6-disubstituted piperidin-4-ones with 70–85% efficiency. Steric effects from the ethyl and methyl groups may necessitate extended reaction times (8–12 hours) compared to simpler analogs.

Ethylation and Methylation Strategies

Post-cyclization functionalization introduces ethyl and methyl groups at the 1-, 2-, and 3-positions. Two primary approaches are documented:

Alkylation via Carbodiimide Coupling

Patent CN109369458A details ethylation using 1-ethyl-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC-HCl) . The protocol involves:

-

Reacting piperidin-4-one with EDC-HCl in aprotic solvents (e.g., acetonitrile).

-

Maintaining temperatures at 10–30°C to prevent epimerization.

-

Quenching with triethylamine hydrochloride to precipitate the product.

This method achieves 85–90% yield but requires strict moisture control.

Reductive Amination

EP3091007A1 describes methyl group introduction via NaBH4-mediated reduction of imine intermediates. Key steps include:

-

Protecting the piperidine amine as a benzamide .

-

Reducing the ketone to an alcohol using NaBH4.

-

Methylating the alcohol with methyl iodide in DMF.

Yields for this sequence range from 65% to 78%, with purity >99% after recrystallization.

Crystallization and Salt Formation

Recrystallization Solvent Systems

Piperidin-4-one derivatives are recrystallized from:

| Solvent System | Purity (%) | Crystal Conformation | Source |

|---|---|---|---|

| Ethanol | 99.5 | Chair | |

| Ethanol-ethyl acetate | 98.7 | Twist boat | |

| Petroleum ether | 97.2 | Distorted boat |

Ethanol alone suffices for nonpolar derivatives, while sterically hindered compounds like 1-ethyl-2,3-dimethylpiperidin-4-one require ethanol-ethyl acetate (1:3 v/v) to prevent oiling out.

Hydrochloride Salt Preparation

Salt formation follows protocols from EP3091007A1:

-

Dissolve the free base in methanol (10 mL/g).

-

Add 10% HCl in methanol dropwise at 0°C.

-

Concentrate under reduced pressure (40°C, 30 mmHg).

The hydrochloride salt crystallizes as a white solid with 89–92% recovery.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Analogous compounds exhibit:

-

Chair conformation : Predominant in 2,6-diaryl derivatives (e.g., C18H18ClNO).

-

Boat conformation : Observed in 3-chloro-3-methyl derivatives due to steric clash.

Process Optimization and Yield Enhancement

Temperature Control

Solvent Selection

-

Polar aprotic solvents (DMF, DMSO) improve alkylation rates but complicate purification.

-

Ethanol-water mixtures (4:1) enhance hydrochloride salt solubility during crystallization.

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Hydroxide, cyanide, amines.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Corresponding alcohols.

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for various modifications that can lead to the development of novel compounds with desired biological activities .

2. Enzyme Interaction Studies

In biological research, 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride is utilized to study enzyme interactions. It acts as a building block for bioactive molecules, facilitating the exploration of biochemical pathways and mechanisms of action.

3. Specialty Chemicals Production

Industrially, this compound is used in the production of specialty chemicals and agrochemicals. Its reactivity and functional groups make it suitable for developing various chemical products.

Cancer Therapy

Recent studies have indicated that derivatives of piperidine compounds, including those related to 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride, exhibit potential anticancer activity. For instance, a study demonstrated that certain piperidine derivatives showed improved cytotoxicity against hypopharyngeal tumor cells compared to established drugs like bleomycin .

Neurological Research

Research exploring the interactions of this compound with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to modulate serotonin and dopamine receptors indicates a promising avenue for developing treatments for conditions such as depression and anxiety .

Mechanism of Action

The mechanism of action of 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table compares 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride with structurally related piperidine derivatives:

Key Differences and Implications

Substituent Effects: Ethyl vs. Ketone Position: The 4-keto group in the target compound contrasts with the 3-carboxylate ester in ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, which may influence binding affinity to biological targets like GABA receptors .

Biological Activity :

- Piperidine derivatives with bulky aromatic substituents (e.g., diphenylmethoxy in ) often exhibit enhanced CNS activity, while alkyl-substituted analogs like the target compound may prioritize metabolic stability.

- 1-Ethyl-2,3-dioxopiperazine lacks the piperidine ring’s rigidity, leading to distinct pharmacokinetic profiles .

Synthetic Complexity :

- The target compound’s synthesis likely parallels ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride , involving alkylation and subsequent salt formation . However, introducing cyclopropyl groups (as in ) requires specialized reagents like cyclopropane carboxaldehyde.

Physicochemical Properties

Biological Activity

1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride is a piperidine derivative with notable biological properties that have garnered attention in medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride has the molecular formula and is classified under piperidine derivatives. Its structure features a piperidine ring with two methyl groups at positions 2 and 3 and an ethyl group at position 1, contributing to its unique pharmacological profile .

1. Anticancer Properties

Recent studies have indicated that piperidine derivatives, including 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride, exhibit anticancer activity . For instance, research involving various piperidine compounds has shown their ability to induce apoptosis in cancer cells. A study demonstrated that certain piperidine derivatives could enhance cytotoxicity against hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin .

2. Neuroprotective Effects

Piperidine derivatives are also being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's. The incorporation of piperidine moieties has been linked to improved inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's pathology. These findings suggest that 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride may possess neuroprotective properties through enzyme inhibition and modulation of cholinergic signaling pathways .

3. Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have been explored in various studies. Compounds similar to 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride have shown effectiveness against a range of bacterial strains. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

The specific mechanisms through which 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride exerts its biological effects are still under investigation. Preliminary findings indicate that its action may involve:

- Enzyme Inhibition : Interaction with key enzymes such as AChE and BuChE.

- Cell Cycle Modulation : Induction of apoptosis in cancer cells through disruption of cell cycle regulation.

- Membrane Interaction : Potential disruption of microbial cell membranes leading to cell death.

Case Studies

Several case studies highlight the efficacy of piperidine derivatives in clinical settings:

- Cancer Treatment : A clinical trial involving a related piperidine compound demonstrated significant tumor reduction in patients with advanced-stage cancers. The mechanism was linked to enhanced apoptotic signaling pathways.

- Neurodegenerative Disorders : A research group reported successful outcomes using a piperidine-based drug in animal models of Alzheimer's disease, showing improved cognitive function and reduced amyloid plaque formation.

Data Tables

Q & A

Basic: What are the standard analytical methods for assessing the purity of 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride?

Methodological Answer:

Purity assessment typically employs a combination of techniques:

- Titration : Dissolve the compound in alcohol, add hydrochloric acid, and titrate with sodium hydroxide in alcohol to determine chloride content, ensuring purity within 98.0–102.0% (dry weight basis) .

- Infrared (IR) Spectroscopy : Validate structural integrity by comparing absorption bands with reference standards (e.g., USP or EP monographs) .

- Chromatography : Use HPLC with C18 columns and mobile phases like methanol/water mixtures, cross-referencing impurities listed in pharmacopeial standards (e.g., EP impurities A–M) .

Basic: How can researchers synthesize and purify 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride?

Methodological Answer:

- Synthesis : Adapt piperidinone derivatization routes, such as alkylation of piperidin-4-one precursors with ethyl and methyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate the hydrochloride salt .

- Characterization : Confirm structure via H/C NMR (e.g., δ ~2.3 ppm for N-ethyl protons) and mass spectrometry (expected [M+H]⁺ ~202.1) .

Advanced: How can computational methods optimize reaction conditions for synthesizing piperidinone derivatives like this compound?

Methodological Answer:

- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for alkylation or cyclization steps .

- Data-Driven Optimization : Use machine learning to analyze experimental variables (e.g., solvent polarity, temperature) and predict optimal yields. For example, ICReDD’s workflow integrates computational predictions with high-throughput screening to narrow down conditions .

- Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots) and spectroscopic monitoring (e.g., in situ IR) .

Advanced: How should researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC purity discrepancies)?

Methodological Answer:

- Cross-Validation : Compare multiple techniques (e.g., NMR integration for proton counts vs. HPLC area-percent for impurity profiles) .

- Impurity Spiking : Add known impurities (e.g., 3-(2-Chloroethyl)-2-methyl-pyridopyrimidinone hydrochloride) to the sample and re-run HPLC to confirm retention times .

- Isotopic Labeling : Use C-labeled precursors to trace unexpected peaks in mass spectra or NMR .

Advanced: What strategies are recommended for impurity profiling and quantification?

Methodological Answer:

- Reference Standards : Use pharmacopeial impurity standards (e.g., EP Impurity C: [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) for HPLC calibration .

- LC-MS/MS : Detect trace impurities (<0.1%) with high sensitivity, using electrospray ionization (ESI) in positive ion mode and MRM transitions .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products, then correlate with stability data .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of hydrochloride vapors .

- Emergency Response : For spills, neutralize with sodium bicarbonate, absorb with inert materials (e.g., vermiculite), and dispose as hazardous waste .

Advanced: How can researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC every 30 days .

- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C in airtight, light-resistant containers .

- Water Content Analysis : Use Karl Fischer titration to ensure moisture levels <0.5%, preventing hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.